

Fulzerasib: A Deep Dive into a Covalent KRAS G12C Inhibitor

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Compound of Interest

Compound Name: *Fulzerasib*

Cat. No.: *B10856207*

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Abstract

Fulzerasib (also known as GFH925 or IBI351) is a potent and selective, orally bioavailable, irreversible covalent inhibitor of the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) G12C mutation. This mutation is a key driver in a significant subset of non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and other solid tumors. **Fulzerasib** has demonstrated promising anti-tumor activity in both preclinical models and clinical trials, leading to its approval in China for the treatment of patients with advanced KRAS G12C-mutated NSCLC. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacokinetic properties, mechanism of action, and key experimental data for **Fulzerasib**.

Chemical Structure and Physicochemical Properties

Fulzerasib is a complex heterocyclic molecule with a tetracyclic naphthyridinone scaffold.^[1] Its chemical structure is designed to specifically target the cysteine residue of the KRAS G12C mutant protein.

Chemical Identifiers:

- IUPAC Name: (7R)-16-chloro-15-(2-fluoro-6-hydroxyphenyl)-7,9-dimethyl-12-(4-methyl-2-propan-2-yl-3-pyridinyl)-5-prop-2-enoyl-2,5,9,12,14-

pentazatetracyclo[8.8.0.0²,⁷.0¹³,¹⁸]octadeca-1(10),13,15,17-tetraene-8,11-dione[2]

- SMILES: CC1=C(C(=NC=C1)C(C)C)N2C3=NC(=C(C=C3C4=C(C2=O)N(C(=O)[C@@]5(N4CCN(C5)C(=O)C=C)C)C)Cl)C6=C(C=CC=C6F)O[2]
- CAS Number: 2641747-54-6[3]

A summary of the key physicochemical properties of **Fulzerasib** is presented in Table 1.

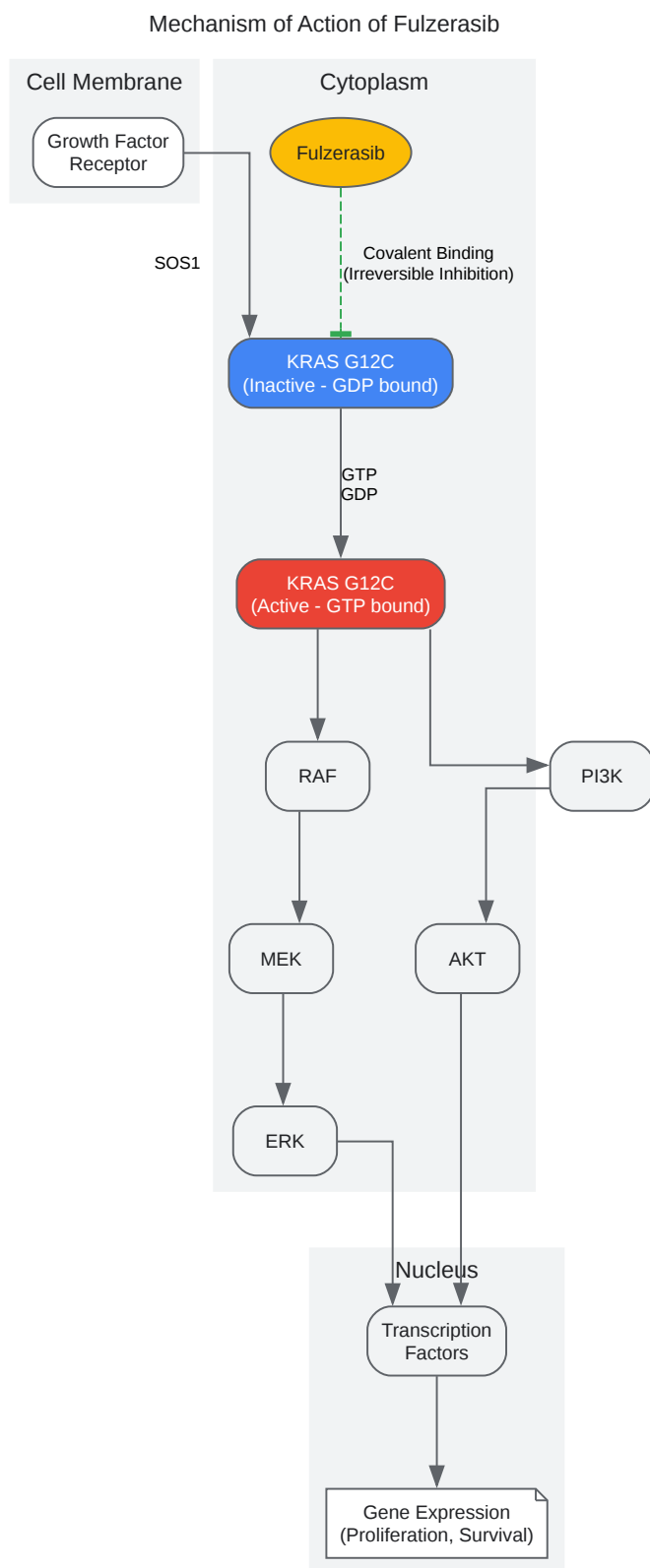
Table 1: Physicochemical Properties of **Fulzerasib**

Property	Value	Source
Molecular Formula	C ₃₃ H ₃₂ ClFN ₆ O ₄	[2]
Molecular Weight	631.1 g/mol	[2]
Appearance	Light yellow to yellow solid	[3]
Solubility	DMSO: 116.67 mg/mL (189.07 mM)	[4]
Melting Point	Data not available	
pKa	Data not available	
LogP	Data not available	

Mechanism of Action and Signaling Pathway

Fulzerasib is a targeted covalent inhibitor that specifically and irreversibly binds to the mutant cysteine residue at position 12 of the KRAS protein (KRAS G12C). This covalent modification locks the KRAS G12C protein in an inactive, GDP-bound state.[5] By doing so, **Fulzerasib** prevents the exchange of GDP for GTP, a critical step in the activation of KRAS.[6]

The constitutive activation of KRAS G12C drives downstream signaling through multiple effector pathways, most notably the RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways. These pathways are crucial for regulating cell proliferation, survival, and differentiation. By inhibiting KRAS G12C, **Fulzerasib** effectively blocks these downstream signals, leading to the suppression of tumor cell growth and induction of apoptosis.[6]



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Figure 1. Fulzerasib's Mechanism of Action

Pharmacokinetic Properties

Fulzerasib is orally active and has shown favorable pharmacokinetic profiles across different species in preclinical studies, including good oral bioavailability.^{[1][7]} Clinical pharmacokinetic data from Phase I trials have helped to establish the recommended Phase II dose (RP2D).^[8] A summary of available pharmacokinetic parameters is provided in Table 2.

Table 2: Pharmacokinetic Properties of **Fulzerasib**

Parameter	Value	Species	Source
Administration	Oral	Human	^[6]
Bioavailability	Favorable (quantitative data not available)	Mouse	^[1]
Half-life (t _{1/2})	Data not available	Human	
C _{max}	Data not available	Human	
T _{max}	Data not available	Human	
Metabolism	Data not available	Human	
Excretion	Data not available	Human	

Preclinical and Clinical Efficacy

In Vitro Activity

Fulzerasib has demonstrated potent and selective inhibition of KRAS G12C in various in vitro assays. Key inhibitory concentrations (IC₅₀) are summarized in Table 3.

Table 3: In Vitro Activity of **Fulzerasib**

Assay	IC ₅₀	Source
KRAS G12C GDP/GTP Exchange	29 nM	[3]
RAS-GTP Levels	74 nM	[3]
pERK Signaling	37 nM	[3]
KRAS G12C Mutant Cell Line Growth	2-20 nM	[3]

In Vivo Antitumor Activity

Preclinical studies in various xenograft models have shown that oral administration of **Fulzerasib** leads to significant tumor growth inhibition. These models include pancreatic, lung, and colorectal cancer cell line-derived xenografts (CDX) and patient-derived xenografts (PDX). [\[3\]](#)

Clinical Trial Data

Fulzerasib has been evaluated in several clinical trials, demonstrating significant efficacy in patients with KRAS G12C-mutated solid tumors. A summary of key clinical trial results is presented in Table 4.

Table 4: Summary of Key Clinical Trial Results for **Fulzerasib**

Trial Identifier	Cancer Type	Treatment	Key Efficacy Endpoints	Source
NCT05005234	Advanced NSCLC	Monotherapy	ORR: 49.1%DCR: 90.5%Median PFS: 9.7 months	[6]
Pooled Analysis (NCT05005234 & NCT05497336)	Metastatic CRC	Monotherapy	ORR: 44.6%DCR: 87.5%Median PFS: 8.1 monthsMedian OS: 17.0 months	[8][9]
KROCUS (NCT05756153)	Advanced NSCLC (1st line)	Combination with Cetuximab	ORR: 81.8%DCR: 100%	[10]

ORR: Objective Response Rate; DCR: Disease Control Rate; PFS: Progression-Free Survival;
OS: Overall Survival

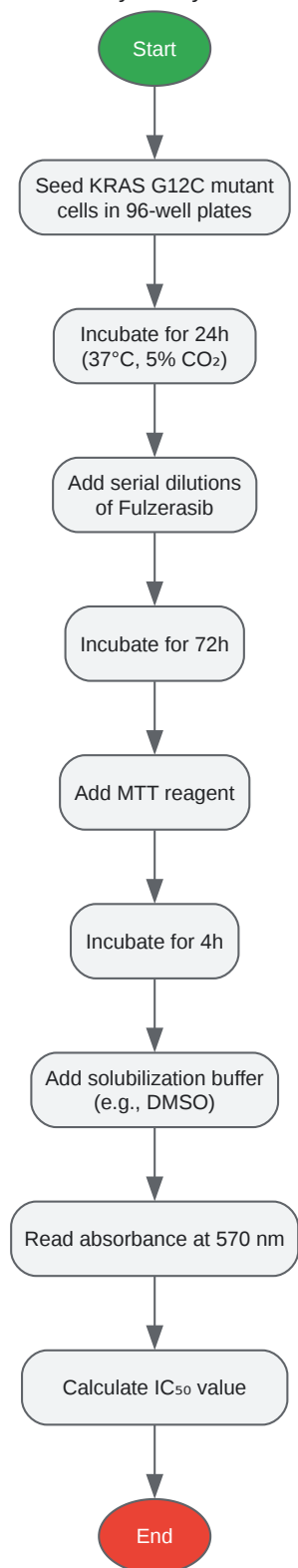
Experimental Protocols

Detailed experimental protocols for the key assays used to characterize **Fulzerasib** are provided below. These are representative protocols and may have been adapted for the specific studies cited.

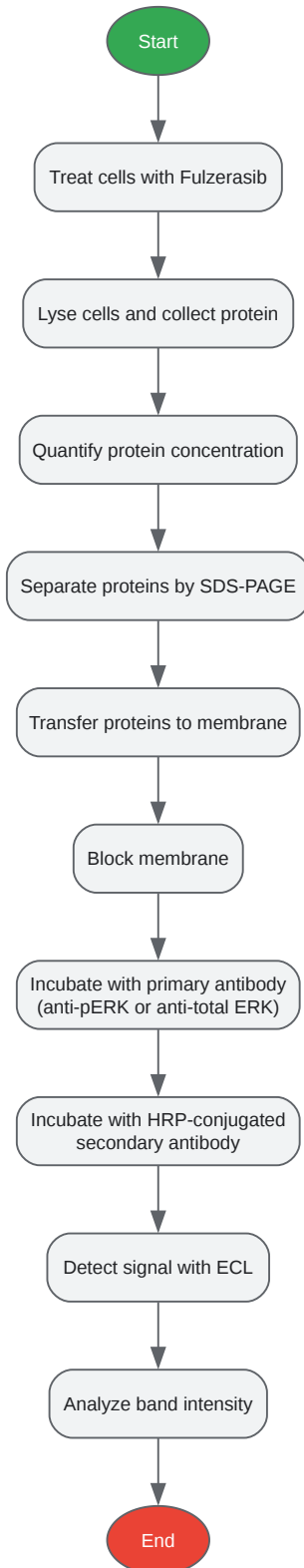
Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on cell proliferation.

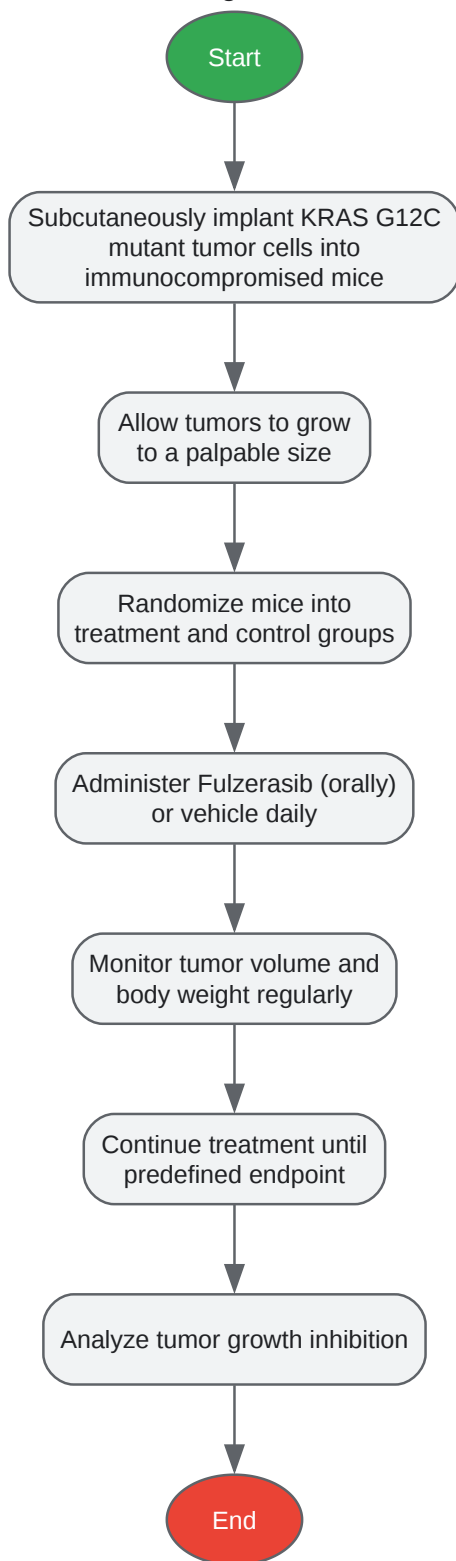
Cell Viability Assay Workflow



Western Blot Workflow for pERK



Tumor Xenograft Workflow

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